molecular formula C6H14ClNS B15307899 (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride

(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride

Cat. No.: B15307899
M. Wt: 167.70 g/mol
InChI Key: BWSTXARRMVRQBZ-RGMNGODLSA-N
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Description

(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride: is a chemical compound that belongs to the class of heterocyclic amines. It features a pyrrolidine ring substituted with a methylsulfanyl group at the second position. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a suitable aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, leading to the formation of the pyrrolidine ring. The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiol as a reagent.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler pyrrolidine derivative.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are often employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying the behavior of similar heterocyclic amines in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

    (2S)-2-[(methylsulfanyl)methyl]pyrrolidine: The non-hydrochloride form of the compound.

    (2S)-2-[(ethylsulfanyl)methyl]pyrrolidine hydrochloride: A similar compound with an ethylsulfanyl group instead of a methylsulfanyl group.

    (2S)-2-[(methylsulfanyl)methyl]piperidine hydrochloride: A compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness: (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H14ClNS

Molecular Weight

167.70 g/mol

IUPAC Name

(2S)-2-(methylsulfanylmethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C6H13NS.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1

InChI Key

BWSTXARRMVRQBZ-RGMNGODLSA-N

Isomeric SMILES

CSC[C@@H]1CCCN1.Cl

Canonical SMILES

CSCC1CCCN1.Cl

Origin of Product

United States

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